molecular formula C8H16O B13954427 2-(2-Methylpentan-2-yl)oxirane CAS No. 53907-76-9

2-(2-Methylpentan-2-yl)oxirane

Cat. No.: B13954427
CAS No.: 53907-76-9
M. Wt: 128.21 g/mol
InChI Key: UGXGGUUTKZZWBN-UHFFFAOYSA-N
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Description

2-(2-Methylpentan-2-yl)oxirane is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2-methylpentan-2-yl group. Oxiranes are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylpentan-2-yl)oxirane can be synthesized through various methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction typically proceeds under mild conditions and yields the desired oxirane compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of environmentally friendly oxidants and catalysts to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpentan-2-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylpentan-2-yl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpentan-2-yl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpentan-2-yl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxirane compounds. Its larger alkyl group can influence the steric and electronic environment, affecting its reactivity and applications .

Properties

CAS No.

53907-76-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-(2-methylpentan-2-yl)oxirane

InChI

InChI=1S/C8H16O/c1-4-5-8(2,3)7-6-9-7/h7H,4-6H2,1-3H3

InChI Key

UGXGGUUTKZZWBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1CO1

Origin of Product

United States

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